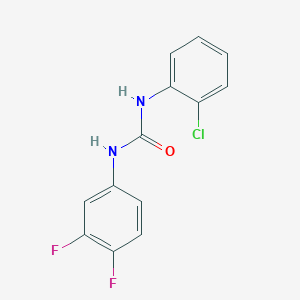
N-(2-chlorophenyl)-N'-(3,4-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(3,4-difluorophenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and is known for its excellent performance in controlling a wide range of weeds. Diuron is also used in forestry and aquatic environments to control the growth of unwanted vegetation.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein complex in the photosystem II (PSII) of the chloroplasts, which is responsible for the transfer of electrons during the light-dependent reactions of photosynthesis. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been found to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of chlorophyll, carotenoids, and other pigments, which are essential for photosynthesis. Diuron also affects the synthesis of amino acids, proteins, and nucleic acids, which are important for plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its long-lasting effect makes it an ideal herbicide for pre-emergence and post-emergence weed control. However, the use of Diuron in laboratory experiments can be limited by its toxicity to non-target organisms and its potential to contaminate the environment.
Orientations Futures
There are several future directions for research on Diuron. One area of research is the development of new formulations of Diuron that are more effective and less toxic to non-target organisms. Another area of research is the study of the ecological effects of Diuron on aquatic and terrestrial ecosystems. Finally, there is a need for more research on the mechanisms of action of Diuron and its effects on plant growth and development.
Méthodes De Synthèse
Diuron is synthesized by the reaction of 2-chloroaniline and 3,4-difluoroaniline with phosgene in the presence of a base. The resulting product is then treated with urea to form Diuron.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties. It has been found to be effective in controlling the growth of a variety of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also known for its long-lasting effect, which makes it an ideal herbicide for pre-emergence and post-emergence weed control.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(3,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-9-3-1-2-4-12(9)18-13(19)17-8-5-6-10(15)11(16)7-8/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYIOOCUJITCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3,4-difluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5491665.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5491666.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]-N-methylurea](/img/structure/B5491674.png)

![2-cyano-2-(7,12-dioxaspiro[5.6]dodec-3-ylidene)acetamide](/img/structure/B5491692.png)
![1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}oxy)-1H-1,2,3-benzotriazole](/img/structure/B5491707.png)
![ethyl 6-[2-(3,4-dimethoxyphenyl)vinyl]-2-pyridinecarboxylate hydrochloride](/img/structure/B5491715.png)
![methyl 4-methoxy-3-{[(3-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B5491717.png)
![9-[(1-allyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5491721.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5491728.png)
![2,4,6-trimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5491736.png)
![4-[2-(2-chloro-6-fluorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5491756.png)
![N-(4-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5491767.png)
![(3R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide dihydrochloride](/img/structure/B5491769.png)